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Abstract

AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) a
and 3 isoforms, developed as an inhaled therapy for chronic obstructive pulmonary disease
(COPD).[1][2] This document provides an in-depth technical guide on the pharmacodynamics
of inhaled AZD7624, summarizing key preclinical and clinical findings. It details the drug's
mechanism of action, its effects on inflammatory mediators, and the experimental protocols
used to evaluate its activity. Despite demonstrating significant anti-inflammatory effects in
proof-of-concept studies, AZD7624 ultimately failed to show clinical benefit in reducing
exacerbations in patients with COPD.[3][4]

Mechanism of Action

AZD7624 is a small molecule that inhibits the p38 MAPK signaling pathway, a key cascade in
the inflammatory response.[2] Specifically, p38a MAPK is highly expressed and activated in the
lung tissue of COPD patients, particularly in alveolar macrophages and epithelial cells,
correlating with the severity of lung function impairment and inflammation.[3][5]

Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK
phosphorylates downstream targets, leading to the stabilization of mMRNA and subsequent
increased production of pro-inflammatory cytokines and chemokines like tumor necrosis factor-
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o (TNF-a), interleukin-6 (IL-6), and macrophage inflammatory protein-1 (MIP-1p).[2][5] By
inhibiting p38a and p383, AZD7624 effectively suppresses this inflammatory cascade.[1][5]
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Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of AZD7624.

Preclinical and In Vitro Pharmacodynamics

Preclinical studies established the potency and selectivity of AZD7624.

Table 1: In Vitro Potency of AZD7624

Cytokine
Target IC50 Cell Type Stimulus Inhibition
(IC50)
Human MAPK14
0.1nM - - -
(p38a)
TNFa release ~3.5 nM Human PBMCs - -
Human Alveolar
p38a MAPK - LPS -
Macrophages
Human Alveolar
p383 MAPK - LPS -
Macrophages
>10,000-fold
p38y MAPK selectivity vs - - -
p38a
>10,000-fold
p380 MAPK selectivity vs - - -
p38a
Human
TNFa release pIC50u: 8.4 mononuclear LPS -
cells
pIC50u: 8.7 (full
TNFa release o Whole blood LPS -
inhibition)
pIC50u: 9.0 Alveolar
TNFa release o LPS -
(partial inhibition)  macrophages

Data sourced from AstraZeneca Open Innovation and Patel NR, et al. (2018).[1][5]
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AZD7624 demonstrated high potency against the a and 3 isoforms of p38 MAPK, with
significantly lower activity against the y and & forms.[1][5] It effectively inhibited the release of
TNF-a from human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, studies on
human alveolar macrophages stimulated with LPS confirmed that p38a was the predominantly
activated isoform, which was effectively inhibited by AZD7624.[5] In rats, inhaled AZD7624
resulted in a five times higher dose-adjusted lung exposure compared to intravenous
administration.[6]

Clinical Pharmacodynamics: LPS Challenge Study

A key clinical study evaluated the pharmacodynamic effects of inhaled AZD7624 in healthy
volunteers following a lipopolysaccharide (LPS) challenge, a model used to induce a controlled
inflammatory response.[7][8]

Experimental Protocol: LPS Challenge Study

o Study Design: A randomized, double-blind, placebo-controlled, crossover study.[7]
 Participants: 30 healthy volunteers.[7]

 Intervention: A single inhaled dose of AZD7624 (1200 mcg) or placebo was administered 30
minutes prior to the LPS challenge.[7][8]

e LPS Challenge: Inhalation of LPS to induce airway and systemic inflammation.[5]
o Sample Collection:

o Sputum induction was performed 6 hours after the LPS challenge (6.5 hours post-dose).

[7]
o Blood samples were collected at 0.25, 6.5, 12, and 24 hours post-dose.[7][8]
e Primary Outcome: Change in sputum neutrophil counts.[5]

e Secondary and Exploratory Outcomes: Changes in various inflammatory biomarkers in
sputum and blood, including TNF-q, IL-6, IL-8, MIP-1[3, and C-reactive protein (CRP).[5][7]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1666237?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd7624.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5877500/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd7624.html
https://www.benchchem.com/product/b1666237?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5877500/
https://www.benchchem.com/product/b1666237?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29549158/
https://www.benchchem.com/product/b1666237?utm_src=pdf-body
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://www.medpagetoday.com/meetingcoverage/ers/53782
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://www.benchchem.com/product/b1666237?utm_src=pdf-body
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://www.medpagetoday.com/meetingcoverage/ers/53782
https://pmc.ncbi.nlm.nih.gov/articles/PMC5877500/
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://www.medpagetoday.com/meetingcoverage/ers/53782
https://pmc.ncbi.nlm.nih.gov/articles/PMC5877500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5877500/
https://publications.ersnet.org/content/erj/46/suppl59/OA483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

( Study Phases N
0.25, 6.5, 12, 24 hrs
AZD7624 (1200 mcg) post-dose Blood_Sampling
or Placebo *
Randomization 30 healthy volunteers » Dosing (30 mins prior) »| LPS_Challenge . .
G-hours-post-challence »-
Sputum_Induction

S J/

Click to download full resolution via product page

Figure 2: Experimental workflow of the LPS challenge study in healthy volunteers.

Results: Effect on Inflammatory Markers

Inhaled AZD7624 demonstrated a marked reduction in both lung and systemic inflammatory
markers induced by the LPS challenge.

Table 2: Pharmacodynamic Effects of Inhaled AZD7624 (1200 mcg) in LPS Challenge Study
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% Attenuation/Reduction

Biomarker Sample Type
vs. Placebo
Neutrophil Differential Increase  Sputum 56.8% (p<0.001)
TNF-a Sputum 85.4% (p<0.001)
IL-6 Sputum 76.5%
MIP-1[3 Sputum 69.5%
IL-8 Sputum Significantly Reduced
Neutrophil Differential Increase  Blood 43.5% (at 12 hours)
IL-6 Blood 70% (at 12 hours)
MIP-1p Blood Completely Inhibited (at 6.5
hours)
C-Reactive Protein (CRP) Blood 93%

Data sourced from Patel N, et al. (2015) and Patel NR, et al. (2018).[5][7]

These results confirmed that inhaled AZD7624 could effectively engage its target in the lungs
and produce a significant local and systemic anti-inflammatory effect.[5][7] The reduction in
sputum TNF-a by 85% was achieved with a mean unbound plasma concentration of 0.3 nmol/l,
which is substantially lower than its unbound potency (pIC50u), indicating high lung exposure
and minimal systemic exposure.[6]

Clinical Efficacy in COPD

Despite the promising pharmacodynamic effects, a subsequent Phase Il "Proof of Principle"
study in patients with moderate to severe COPD and a history of exacerbations did not show a
clinical benefit for AZD7624 compared to placebo.[4][5] There was no statistically significant
difference in the time to the first moderate or severe exacerbation.[4][5]

Safety and Tolerability

Inhaled AZD7624 was generally well-tolerated in clinical trials, with doses ranging from 580ug
to 2030ug.[1] The pharmacokinetic profile showed rapid absorption (Tmax = 5 mins) and a long
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terminal half-life of 34 to 72 hours.[1] No clinically significant changes in laboratory parameters,
ECG, or vital signs were observed.[1]

Conclusion

Inhaled AZD7624 is a potent inhibitor of p38a/3 MAPK that demonstrated significant and robust
anti-inflammatory effects in both preclinical models and a clinical LPS challenge study in
healthy volunteers. It effectively suppressed key inflammatory cytokines and cellular responses
in both the lungs and systemically. However, this profound pharmacodynamic activity did not
translate into clinical efficacy in a patient population with COPD, as it failed to reduce the rate
of exacerbations.[4][5] The development of AZD7624 for COPD was subsequently
discontinued.[9] The disconnect between the potent anti-inflammatory effects and the lack of
clinical benefit highlights the complex pathophysiology of COPD and the challenges in targeting
its inflammatory component.
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666237#pharmacodynamics-of-inhaled-azd7624]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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